molecular formula C58H102O12Sn B1147398 Butyltin Tris(tetradecyl Maleate) CAS No. 84029-75-4

Butyltin Tris(tetradecyl Maleate)

Cat. No.: B1147398
CAS No.: 84029-75-4
M. Wt: 1110.1 g/mol
InChI Key: SIGMQEZAKTZEPF-DWUHLOFKSA-K
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Description

Butyltin Tris(tetradecyl Maleate) is a long chain aliphatic organotin compound . It has a molecular weight of 1110.13 and a molecular formula of C58H102O12Sn .


Molecular Structure Analysis

The molecular structure of Butyltin Tris(tetradecyl Maleate) is represented by the SMILES notation: CCCCCCCCCCCCCCOC(=O)C=CC(=O)OSn(OC(=O)C=CC(=O)OCCCCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC .


Physical and Chemical Properties Analysis

Butyltin Tris(tetradecyl Maleate) has a complex structure with a high degree of rotatable bonds (57) and a topological polar surface area of 158Ų . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Environmental and Health Impacts

  • Endocrine Disruption : Butyltins, including compounds similar to Butyltin Tris(tetradecyl Maleate), have been studied for their impact on human androgen metabolism, showing that tributyltin chloride inhibits human 5α-reductase types 1 and 2, which are critical for activating androgens. This inhibition can lead to developmental disorders of the male reproductive system (Doering et al., 2002).

  • Antibacterial and Antifungal Properties : The activity of Tri-N-Butyl Tin maleate in carpets against Staphylococcus aureus and Aspergillus niger demonstrates its potential as a bactericide and fungicide, with significant microbial growth inhibition observed in treated carpets (Uehara et al., 2008).

  • Cytotoxic Effects : Organotin complexes containing carboxylate ligands with maleimide and naphthalimide structures show strong cytotoxic effects on tumor cells, indicating their potential use in cancer treatment. These complexes can inhibit the thioredoxin reductase enzyme and exhibit antiproliferative effects in breast cancer and colon carcinoma cells (Oliveira et al., 2014).

Applications and Miscellaneous Studies

  • Phase Behavior in Ionic Liquids : Research on the miscibility and phase behavior of water-dicarboxylic acid type ionic liquid mixed systems, including those with maleate anions, has shown distinct physico-chemical properties and solubility differences, with maleate exhibiting lower critical solution temperature (LCST) behavior (Fukaya et al., 2007).

  • Synthesis and Antibacterial Activity : Novel organotin monomers and copolymers, such as (N-tri-n-butyltin) maleimide, have been synthesized and shown to possess antibacterial activities against various types of bacteria, highlighting their potential use in medical and industrial applications (Al-muaikel et al., 2000).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Butyltin Tris(tetradecyl Maleate) can be achieved through a reaction between Butyltin Chloride and Tetradecyl Maleate in the presence of a catalyst.", "Starting Materials": [ "Butyltin Chloride", "Tetradecyl Maleate", "Catalyst" ], "Reaction": [ "Add Butyltin Chloride and Tetradecyl Maleate to a reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 24-48 hours", "Allow the reaction mixture to cool to room temperature", "Extract the product using a suitable solvent", "Purify the product using column chromatography" ] }

CAS No.

84029-75-4

Molecular Formula

C58H102O12Sn

Molecular Weight

1110.1 g/mol

IUPAC Name

4-O-[butyl-bis[[(Z)-4-oxo-4-tetradecoxybut-2-enoyl]oxy]stannyl] 1-O-tetradecyl (Z)-but-2-enedioate

InChI

InChI=1S/3C18H32O4.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20;1-3-4-2;/h3*14-15H,2-13,16H2,1H3,(H,19,20);1,3-4H2,2H3;/q;;;;+3/p-3/b3*15-14-;;

InChI Key

SIGMQEZAKTZEPF-DWUHLOFKSA-K

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)(OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)CCCC

SMILES

CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC

Synonyms

(Z,Z,Z)-6-Butyl-6-[[1,4-dioxo-4-(tetradecyloxy)-2-butenyl]oxy]-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoic Acid Tetradecyl Ester; 

Origin of Product

United States

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